molecular formula C12H27NO2 B13312120 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol

2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B13312120
M. Wt: 217.35 g/mol
InChI Key: PDQDBBNUBYORBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 5-methylheptan-3-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base like sodium azide (NaN3). The mixture is heated to around 50°C for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control, solvent recovery, and product isolation is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Mechanism of Action

The mechanism of action of 2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol is unique due to its specific alkyl chain and ethoxyethanol moiety, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in synthesis and research .

Properties

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

IUPAC Name

2-[2-(5-methylheptan-3-ylamino)ethoxy]ethanol

InChI

InChI=1S/C12H27NO2/c1-4-11(3)10-12(5-2)13-6-8-15-9-7-14/h11-14H,4-10H2,1-3H3

InChI Key

PDQDBBNUBYORBP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NCCOCCO

Origin of Product

United States

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